molecular formula C18H20N4O3S B11120703 4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B11120703
M. Wt: 372.4 g/mol
InChI Key: OVYTWRLHCVXTEW-UHFFFAOYSA-N
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Description

4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring system, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonyl Group: The sulfonyl group is usually introduced through sulfonation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the benzoxadiazole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It has been explored as a potential treatment for neurological disorders due to its ability to interact with neurotransmitter systems.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE
  • 4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE

Uniqueness

The uniqueness of 4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect its binding affinity and selectivity towards biological targets.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C18H20N4O3S/c1-14-5-7-15(8-6-14)13-21-9-11-22(12-10-21)26(23,24)17-4-2-3-16-18(17)20-25-19-16/h2-8H,9-13H2,1H3

InChI Key

OVYTWRLHCVXTEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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